BenchChemオンラインストアへようこそ!

BMS-901715

JAK2 Inhibition Enzymology Biochemical Assay

BMS-911543 is an ATP-competitive JAK2 inhibitor (Ki=0.48 nM) with 68-fold selectivity over JAK1. Its pyrrolo[2,1-f][1,2,4]triazine core ensures a defined pharmacological fingerprint, minimizing off-target effects like STAT3 modulation seen with pan-JAK inhibitors. This specificity is crucial for experiments requiring unambiguous attribution of phenotypes to JAK2 inhibition in MPN and solid tumor models.

Molecular Formula C22H28N10O
Molecular Weight 448.5 g/mol
Cat. No. B11933346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMS-901715
Molecular FormulaC22H28N10O
Molecular Weight448.5 g/mol
Structural Identifiers
SMILESCC(C)N1N=C(N=N1)C2=CC(=CC(=C2)O)NC3=NC=NN4C3=C(C=C4)CN5CCC(CC5)N
InChIInChI=1S/C22H28N10O/c1-14(2)32-28-21(27-29-32)16-9-18(11-19(33)10-16)26-22-20-15(3-8-31(20)25-13-24-22)12-30-6-4-17(23)5-7-30/h3,8-11,13-14,17,33H,4-7,12,23H2,1-2H3,(H,24,25,26)
InChIKeyCNACSDYVLFCDEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BMS‑911543 (Pyrrolotriazine‑Based JAK2 Inhibitor): Procurement‑Grade Molecular Profile


3‑((5‑((4‑aminopiperidin‑1‑yl)methyl)pyrrolo[2,1‑f][1,2,4]triazin‑4‑yl)amino)‑5‑(2‑isopropyl‑2H‑tetrazol‑5‑yl)phenol, designated BMS‑911543 (CAS 1271022‑90‑2), is a pyrrolo[2,1‑f][1,2,4]triazine‑based, ATP‑competitive small‑molecule inhibitor of Janus kinase 2 (JAK2) that has advanced to clinical evaluation for myeloproliferative neoplasms [REFS‑1]. The compound is distinguished by its defined pyrrolotriazine core decorated with a 4‑aminopiperidinylmethyl substituent at the C5 position, an isopropyl‑substituted tetrazole at the C3 aniline moiety, and a phenolic hydroxyl group that contributes to its pharmacophore geometry [REFS‑2]. BMS‑911543 is offered by commercial vendors as a research‑grade tool compound for in vitro and in vivo preclinical studies, with typical catalog specifications reporting ≥98% purity [REFS‑3].

Why Generic Substitution of BMS‑911543 with Alternative JAK2 Inhibitors Introduces Unquantified Risk


Within the pyrrolotriazine JAK2 inhibitor series, subtle modifications to the C4 heterocycle, the C2 aniline substituent, and the solubilizing amine group profoundly alter both biochemical selectivity and metabolic stability [REFS‑1]. Replacement of the 4‑aminopiperidine with less basic or differently substituted amines can reduce JAK2 potency by orders of magnitude and abolish the compound's ability to suppress STAT5 phosphorylation in cellular assays [REFS‑2]. Furthermore, structural analogs that retain JAK2 inhibitory potency often exhibit divergent susceptibility to glutathione adduct formation, a key determinant of potential reactive metabolite‑driven toxicity [REFS‑3]. Consequently, procurement of BMS‑911543 rather than a structurally proximal analog ensures that the interrogated pharmacology corresponds to a precisely defined chemical entity whose selectivity fingerprint, cellular activity, and in vivo pharmacokinetic behavior have been rigorously documented in peer‑reviewed studies.

BMS‑911543 Quantitative Differentiation Versus Ruxolitinib and Class‑Related JAK2 Inhibitors: An Evidence‑Based Procurement Guide


Biochemical JAK2 Inhibition Potency (Ki) of BMS‑911543 Versus Ruxolitinib

BMS‑911543 exhibits a sub‑nanomolar equilibrium dissociation constant (Ki) for JAK2, measuring 0.48 nM in a radiometric filter‑binding assay [REFS‑1]. This value is approximately 5‑fold lower than the reported biochemical IC50 of ruxolitinib against JAK2, which is 2.8 nM under comparable recombinant enzyme assay conditions [REFS‑2].

JAK2 Inhibition Enzymology Biochemical Assay

Intra‑JAK Family Selectivity of BMS‑911543: Quantitative Fold‑Selectivity Over JAK1, JAK3, and TYK2

BMS‑911543 demonstrates pronounced selectivity for JAK2 relative to other JAK family members, with IC50 values of 75 nM (JAK1), 360 nM (JAK3), and 66 nM (TYK2), corresponding to approximately 68‑fold, 327‑fold, and 60‑fold selectivity respectively over the JAK2 IC50 of 1.1 nM [REFS‑1]. This selectivity window contrasts sharply with ruxolitinib, which inhibits JAK1 and JAK2 with comparable potency (JAK1 IC50 = 3.3 nM; JAK2 IC50 = 2.8 nM; ~1.2‑fold selectivity) [REFS‑2].

Kinase Selectivity JAK Family Off‑Target Profiling

Antiproliferative Activity in JAK2V617F‑Driven SET‑2 Cells: BMS‑911543 Versus Fedratinib

In the SET‑2 human megakaryoblastic leukemia cell line harboring the homozygous JAK2V617F mutation, BMS‑911543 inhibits proliferation with an IC50 of 60 nM [REFS‑1]. Fedratinib (TG101348), another JAK2‑selective inhibitor evaluated in the same cell line, exhibits an IC50 of 105 nM [REFS‑2].

Cellular Pharmacology Myeloproliferative Neoplasms JAK2V617F

In Vivo Pharmacodynamic Suppression of pSTAT5: Dose‑Response in SET‑2 Xenograft Model

In a SET‑2 JAK2V617F‑driven xenograft mouse model, a single oral dose of BMS‑911543 at 2 mg/kg achieved >50% suppression of phosphorylated STAT5 (pSTAT5) in tumor tissue, with the minimally effective dose estimated at <2 mg/kg [REFS‑1]. In contrast, ruxolitinib at an oral dose of 30 mg/kg twice daily was required to achieve approximately 50% pSTAT5 inhibition in a comparable JAK2V617F‑driven Ba/F3 xenograft model [REFS‑2].

In Vivo Pharmacology Xenograft Model Pharmacodynamics

Wider Kinome Selectivity: Absence of Activity Against 44 of 45 Off‑Target Kinases

In a panel of 45 diverse kinases, BMS‑911543 exhibited no inhibitory activity (defined as IC50 >25 μM) against 44 targets; the sole exception was PDE4, for which an IC50 of 5.6 μM was observed [REFS‑1]. This clean selectivity profile contrasts with the broader kinome inhibition reported for less‑selective JAK2 inhibitors [REFS‑2].

Kinome Profiling Selectivity Off‑Target Risk

Defined Application Scenarios for BMS‑911543 Based on Quantitative Differentiation Evidence


Mechanistic Dissection of JAK2‑Dependent Signaling in Myeloproliferative Neoplasm Models

BMS‑911543's sub‑nanomolar JAK2 Ki (0.48 nM) and 68‑fold selectivity over JAK1 render it particularly suited for experiments requiring unambiguous attribution of phenotypes to JAK2 inhibition rather than to concurrent JAK1 or TYK2 blockade. The compound's potency in SET‑2 cells (IC50 = 60 nM) enables robust pathway suppression at concentrations that spare off‑target kinases [REFS‑1].

In Vivo Pharmacodynamic Studies Requiring Sustained Pathway Suppression at Low Oral Doses

The demonstration that a single oral dose of BMS‑911543 at <2 mg/kg suppresses pSTAT5 in a JAK2V617F xenograft model supports its use in chronic dosing regimens where compound consumption and systemic exposure must be minimized [REFS‑1]. This property is valuable for long‑term efficacy studies and for experiments in genetically engineered mouse models where high‑dose toxicity confounds interpretation [REFS‑2].

Comparator Studies Evaluating JAK2‑Selective Versus Pan‑JAK Inhibition

BMS‑911543 serves as a prototypical JAK2‑selective tool compound for head‑to‑head comparisons with pan‑JAK inhibitors such as ruxolitinib. The >50‑fold difference in JAK2/JAK1 selectivity between BMS‑911543 and ruxolitinib provides a defined pharmacological contrast for isolating JAK2‑specific effects from broader JAK‑STAT pathway modulation [REFS‑1].

Preclinical Evaluation of JAK2 Inhibition in Non‑Hematologic Malignancies

BMS‑911543 has been employed in genetically engineered mouse models of pancreatic cancer, where it reduced pSTAT5‑positive cells without altering STAT3 phosphorylation, confirming its on‑target JAK2 selectivity in a solid tumor context [REFS‑1]. This precedent supports its use in exploring JAK2‑dependent signaling in non‑hematopoietic tissues.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for BMS-901715

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.